2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an indoline, a benzo[d]isothiazole, and a ketone. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the ketone could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of polar functional groups could influence its solubility in different solvents .Scientific Research Applications
These findings highlight the potential of TIBM-based MOFs for efficient CO₂ capture in energy and environmental applications.
Antibacterial and Antifungal Activities
The compound’s structure contains interesting functional groups that may contribute to biological activities. For instance, the presence of a benzo[d][1,2,3]triazole moiety suggests potential antimicrobial properties. Further studies are needed to explore its antibacterial and antifungal effects .
Dihydro-[1,2,4]triazolo[4,3-a]pyrimidine Derivatives
The compound’s scaffold could serve as a precursor for synthesizing dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives. These derivatives have diverse biological activities and are investigated in drug discovery and medicinal chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2-methyl-2,3-dihydroindol-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-13-12-14-6-2-4-8-16(14)21(13)18(22)10-11-20-19(23)15-7-3-5-9-17(15)26(20,24)25/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJGBRKVOCHYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide |
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